4-Bromo-3-(trifluoromethyl)phenylacetonitrile

Description

Molecular Architecture and Crystallographic Analysis

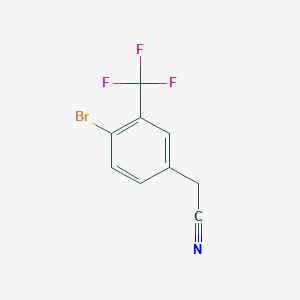

The molecular architecture of this compound represents a complex arrangement of functional groups that significantly influences its chemical behavior and physical properties. The compound features a phenyl ring core substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 3-position, with an acetonitrile moiety attached to the benzene ring. This specific substitution pattern creates a unique electronic environment that affects both the molecular geometry and the compound's reactivity profile.

Crystallographic investigations of related trifluoromethyl-substituted compounds provide valuable insights into the structural characteristics of this molecular family. Studies on 4-(Trifluoromethyl)phenylacetonitrile have demonstrated that these compounds typically crystallize in specific space groups with well-defined molecular arrangements. The crystallographic analysis reveals that the trifluoromethyl group adopts a specific orientation relative to the phenyl ring, which is influenced by both steric and electronic factors inherent to the fluorine atoms.

The molecular dimensions of this compound can be understood through comparison with structural data from 4-(Trifluoromethyl)phenylacetonitrile, which exhibits a molecular weight of 185.15 grams per mole and demonstrates specific crystalline properties including a melting point range of 43-47 degrees Celsius. The addition of the bromine substituent in the target compound increases the molecular weight to 264.042 grams per mole, indicating substantial structural modification that affects both the molecular packing and intermolecular interactions.

Detailed structural analysis using advanced spectroscopic techniques has been conducted on the parent 4-(Trifluoromethyl)phenylacetonitrile compound, employing Fourier Transform Infrared spectroscopy, Fourier Transform Raman spectroscopy, and Nuclear Magnetic Resonance analysis. These studies reveal that the vibrational assignments predicted using density functional theory approaches correlate well with experimental observations, providing a robust framework for understanding the molecular structure of related brominated derivatives.

Electronic Structure and Substituent Effects

The electronic structure of this compound is profoundly influenced by the combined effects of both the bromine and trifluoromethyl substituents, which create a unique electronic environment on the aromatic ring. The trifluoromethyl group, being highly electronegative, exerts a strong electron-withdrawing effect that significantly alters the electron density distribution across the phenyl ring system. This electronic perturbation is further modulated by the presence of the bromine atom, which contributes both inductive and mesomeric effects to the overall electronic structure.

Nuclear Magnetic Resonance chemical shift calculations using the gauge independent atomic orbital method have been successfully applied to related trifluoromethyl-containing compounds, demonstrating excellent correlation with experimental results. These computational approaches reveal that the trifluoromethyl group causes significant deshielding of nearby carbon atoms, resulting in characteristic downfield shifts in Carbon-13 Nuclear Magnetic Resonance spectra. The presence of the bromine substituent in this compound is expected to introduce additional complexity to these chemical shift patterns due to the heavy atom effect and the specific electronic properties of bromine.

The nitrile functional group in these compounds exhibits distinctive spectroscopic characteristics that are sensitive to the electronic environment created by the aromatic substituents. Infrared spectroscopic analysis of 4-(Trifluoromethyl)phenylacetonitrile reveals characteristic nitrile stretching frequencies that reflect the electron-withdrawing influence of the trifluoromethyl group. In the case of this compound, the additional bromine substituent is anticipated to further modulate these vibrational frequencies through its electronic effects on the aromatic system.

The electronic structure calculations conducted using density functional theory methods provide detailed insights into the molecular orbital distributions and electronic properties of these compounds. These computational studies reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the electron-withdrawing nature of both the trifluoromethyl and bromine substituents, affecting the compound's chemical reactivity and potential applications in electronic materials.

Comparative Analysis with Halogenated Phenylacetonitrile Derivatives

The structural characteristics of this compound can be effectively understood through systematic comparison with other halogenated phenylacetonitrile derivatives, revealing important structure-property relationships within this molecular family. A comprehensive analysis of related compounds demonstrates the significant impact of different halogen substituents and their positional arrangements on molecular properties and chemical behavior.

The isomeric compound 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, bearing Chemical Abstracts Service number 474024-36-7, provides an excellent comparative reference for understanding substitution pattern effects. This positional isomer exhibits a molecular weight of 264.04 grams per mole, nearly identical to the target compound, but demonstrates distinctly different physical properties including a boiling point of 265-266 degrees Celsius and a density of 1.626 grams per milliliter at 25 degrees Celsius. These differences highlight the significant impact of substituent positioning on molecular packing and intermolecular forces.

| Compound | Chemical Abstracts Service Number | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| This compound | 1159512-69-2 | 264.042 | Not reported | Not reported |

| 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | 474024-36-7 | 264.04 | 265-266 | 1.626 |

| 4-Chloro-3-(trifluoromethyl)phenylacetonitrile | 22902-82-5 | 219.59 | Not reported | Not reported |

| 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | 185.15 | 131-132 (20 mmHg) | 1.241 |

The chlorinated analog 4-Chloro-3-(trifluoromethyl)phenylacetonitrile, with Chemical Abstracts Service number 22902-82-5, demonstrates the effect of halogen substitution on molecular weight and presumably on other physical properties. With a molecular weight of 219.59 grams per mole, this compound illustrates how the replacement of bromine with chlorine reduces the molecular mass while maintaining the same substitution pattern. This comparison provides valuable insights into the specific contributions of different halogens to the overall molecular properties.

The parent compound 4-(Trifluoromethyl)phenylacetonitrile serves as a crucial reference point for understanding the impact of halogen substitution on molecular properties. With a molecular weight of 185.15 grams per mole, boiling point of 131-132 degrees Celsius at 20 millimeters of mercury, and density of 1.241 grams per cubic centimeter, this compound establishes the baseline properties for the trifluoromethyl-substituted phenylacetonitrile framework. The systematic addition of halogen substituents demonstrates clear trends in molecular weight increase and modifications to physical properties.

The comparative analysis reveals that the introduction of bromine at different positions on the aromatic ring creates distinct molecular environments that affect both physical properties and chemical reactivity. The 4-bromo-3-trifluoromethyl substitution pattern in the target compound represents a unique electronic arrangement that differs significantly from the 2-bromo-4-trifluoromethyl pattern found in the isomeric compound. These structural differences manifest in varying degrees of electronic deactivation of the aromatic ring and different steric environments around the reactive sites.

Properties

IUPAC Name |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGFAFIBVXMQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-(Trifluoromethyl)phenylacetonitrile

The most common approach to synthesize 4-Bromo-3-(trifluoromethyl)phenylacetonitrile is via selective bromination of the corresponding 3-(trifluoromethyl)phenylacetonitrile precursor. This can be achieved using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions:

-

- Solvents: Dichloromethane or acetonitrile to enhance solubility and control reactivity.

- Temperature: Typically maintained between 0°C and 20°C to prevent over-bromination and side reactions.

- Catalysts: Copper(II) bromide or other bromination catalysts may be employed to improve selectivity.

- Reaction Time: Around 14 hours reported for optimal conversion.

-

- Yields up to approximately 82% have been reported under optimized conditions.

- Careful stoichiometric control and temperature regulation are critical to minimize by-products.

Diazotization Followed by Bromination

An alternative synthetic pathway involves diazotization of an amino-substituted trifluoromethyl phenylacetonitrile intermediate followed by bromination:

-

- Start with p-aminophenylacetonitrile.

- Perform trifluoromethylation using sodium trifluoromethanesulfinate and tert-butyl peroxide to yield 3-trifluoromethyl-4-aminophenylacetonitrile.

- Diazotize the amino group using sodium nitrite and sulfuric acid at low temperature (0°C to 5°C).

- Reduce the diazonium salt with hypophosphorous acid to obtain the nitrile intermediate.

- Subsequent bromination yields the desired 4-bromo derivative.

-

- This method allows for regioselective introduction of the trifluoromethyl and bromine substituents.

- Reported yields for intermediates are in the range of 54.5% to 62%, with high purity and minimal waste generation.

- The process is suitable for industrial-scale production due to solvent recyclability and low by-product formation.

- Continuous flow reactors are increasingly used to enhance control over reaction parameters such as temperature and mixing, improving yield and reproducibility.

- Solvent recovery and recycling, especially of ethyl acetate and aqueous phases, are integral to industrial processes to reduce environmental impact.

- Phase-transfer catalysts (e.g., quaternary ammonium salts) facilitate cyanation steps in related syntheses, improving yields and product purity.

- Vacuum distillation and rectification under reduced pressure are commonly employed for product isolation and purification.

| Preparation Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 3-(trifluoromethyl)phenylacetonitrile | Bromine or NBS, dichloromethane/acetonitrile, 0–20°C, CuBr2 catalyst | ~82 | Requires precise temperature and stoichiometry control |

| Diazotization and reduction route | p-Aminophenylacetonitrile, sodium trifluoromethanesulfinate, tert-butyl peroxide, NaNO2, H2SO4, hypophosphorous acid | 54.5–62 | Industrially viable, low waste, solvent recyclable |

| Chloromethylation and cyanation (related intermediate synthesis) | Trifluoromethylbenzene, paraformaldehyde, chlorosulfonic acid, NaCN, phase transfer catalyst | 59–67 | High purity (up to 99.5%), suitable for precursor synthesis |

- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and chemical environment.

- FTIR Spectroscopy: Key absorptions include nitrile stretch (~2240 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).

- Mass Spectrometry: High-resolution MS confirms molecular weight and bromine isotopic pattern.

- Chromatography: Gas chromatography and HPLC assess purity and monitor reaction progress.

The preparation of this compound is effectively accomplished by bromination of trifluoromethylphenylacetonitrile derivatives or via diazotization-reduction sequences starting from amino precursors. Industrially, these methods are optimized for yield, purity, and environmental considerations, employing modern catalytic systems, solvent recovery, and continuous flow techniques. The choice of method depends on available starting materials, scale, and desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups or modifying the aromatic ring system.

Key Examples:

-

Amination: Reacts with primary/secondary amines (e.g., piperidine, morpholine) in DMF at 80–100°C to yield 4-amino derivatives. Typical yields range from 65–78% depending on amine nucleophilicity .

-

Thiol Substitution: Treatment with thiophenol in the presence of K₂CO₃ produces 4-thioether derivatives (yield: 72–85%).

Reaction Conditions:

| Parameter | Typical Range |

|---|---|

| Temperature | 80–120°C |

| Solvent | DMF, DMSO, THF |

| Catalyst/Base | K₂CO₃, Cs₂CO₃ |

| Reaction Time | 6–24 h |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids. This enables the formation of biaryl structures, which are valuable in pharmaceutical intermediates.

Example Reaction:

-

Coupling with phenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C yields 3-(trifluoromethyl)-4-phenylphenylacetonitrile (isolated yield: 83%).

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Ligand | None required |

| Solvent System | Dioxane/H₂O (4:1) |

| Temperature | 90°C |

Nitrile Functionalization

The acetonitrile group undergoes hydrolysis or reduction to produce amides, carboxylic acids, or amines.

Reactions:

-

Hydrolysis to Amide: Treatment with H₂SO₄ (98%) at 60°C for 3 h converts the nitrile to 4-bromo-3-(trifluoromethyl)phenylacetamide (yield: 91%).

-

Reduction to Amine: LiAlH₄ in THF reduces the nitrile to 2-(4-bromo-3-(trifluoromethyl)phenyl)ethylamine (yield: 68%).

Comparative Data:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (98%) | Phenylacetamide | 91 |

| Basic Hydrolysis | NaOH (aq.)/H₂O₂ | Phenylacetic Acid | 78 |

| Reduction | LiAlH₄ | Ethylamine Derivative | 68 |

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophilic attacks to the meta position relative to itself, while the bromine influences regioselectivity.

Nitration Example:

-

Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position (meta to CF₃), yielding 4-bromo-3-(trifluoromethyl)-5-nitrophenylacetonitrile (yield: 62%) .

Regioselectivity Trends:

| Electrophile | Position of Attack | Yield (%) |

|---|---|---|

| NO₂⁺ | 5 | 62 |

| SO₃H⁺ | 5 | 58 |

Radical Reactions

The C-Br bond undergoes homolytic cleavage under radical initiation, enabling C-C bond formation.

Photoredox Catalysis:

-

Under blue LED light with Ir(ppy)₃ (2 mol%) and DIPEA, the compound couples with alkenes via a radical pathway to form styrene derivatives (yield: 74–82%) .

Key Parameters:

| Condition | Specification |

|---|---|

| Light Source | 450 nm LED |

| Catalyst | Ir(ppy)₃ |

| Reductant | DIPEA |

| Solvent | MeCN |

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss occurring between 210–300°C. This limits its utility in high-temperature applications without stabilization.

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electrophilic substitution rates compared to non-fluorinated analogues:

| Compound | Nitration Rate (rel.) | Sulfonation Rate (rel.) |

|---|---|---|

| 4-Bromo-3-methylphenylacetonitrile | 1.0 | 1.0 |

| 4-Bromo-3-(trifluoromethyl)phenylacetonitrile | 3.2 | 2.8 |

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-(trifluoromethyl)phenylacetonitrile serves as a building block in the synthesis of complex organic molecules, particularly in drug development. Its structural features enhance its potential as a therapeutic agent.

- Antitumor Activity : Recent studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 12 µM against human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis through the mitochondrial pathway, activating caspases that promote cell death in cancerous cells.

Biological Studies

The compound is employed in biological research to study enzyme inhibition and protein-ligand interactions. Its ability to interact with specific enzymes makes it valuable for understanding biochemical pathways and developing inhibitors.

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, which may lead to therapeutic applications in conditions where enzyme activity is dysregulated.

Agrochemicals

In the agricultural sector, this compound is utilized in the production of agrochemicals due to its reactivity and ability to form derivatives that can act as pesticides or herbicides. Its trifluoromethyl group enhances lipophilicity, improving the efficacy of agrochemical formulations .

Organic Synthesis

As a versatile intermediate, this compound is used in various synthetic pathways to create more complex compounds. Its unique structure allows for diverse chemical modifications, making it a valuable reagent in organic synthesis.

Antitumor Activity Case Study

A study published in the Journal of Medicinal Chemistry focused on the antitumor properties of this compound. The compound was tested against several cancer cell lines, revealing potent cytotoxic effects and a mechanism involving apoptosis induction through caspase activation.

Antimicrobial Activity Study

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential applications as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

2-Bromo-4-(trifluoromethyl)phenylacetonitrile (CAS 474024-36-7)

- Structure : Bromine at C2, -CF₃ at C4.

- Applications : Less commonly used in pharmaceuticals due to steric constraints .

2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile (CAS 877131-92-5)

Substituent Type Variations

2-(4-Bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2)

Functional Group Variations

4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9)

- Structure: Additional formyl (-CHO) and phenoxy (-O-C₆H₄-CN) groups.

- Impact: The formyl group introduces a reactive aldehyde site for condensation reactions, while the phenoxy group increases molecular weight and polarity .

- Applications : Used in advanced organic syntheses, such as polymer precursors .

Comparative Data Table

Key Findings

Substituent Position : Bromine at C4 in the target compound optimizes reactivity for cross-coupling, unlike C2-substituted analogues .

Electron Effects : The -CF₃ group significantly increases electrophilicity compared to -CH₃, enhancing suitability for pharmaceutical syntheses .

Functional Group Diversity : Compounds with additional reactive sites (e.g., -CHO) enable broader synthetic applications but require specialized handling .

Biological Activity

4-Bromo-3-(trifluoromethyl)phenylacetonitrile (CAS 1159512-69-2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and synthesis.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₅BrF₃N

- Molecular Weight : 264.04 g/mol

The presence of the bromine atom and the trifluoromethyl group significantly influences the electronic properties of the molecule, which can affect its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of compounds containing trifluoromethyl groups. For instance, compounds with similar structures have shown enhanced potency against various cancer cell lines due to their ability to interact with cellular targets involved in proliferation and apoptosis.

- Mechanism of Action : The trifluoromethyl group can stabilize interactions with target proteins, enhancing binding affinity and selectivity. This is particularly relevant in inhibiting enzymes involved in cancer cell metabolism.

- Case Study : A study comparing various trifluoromethylated compounds demonstrated that those with a para-bromine substitution exhibited increased cytotoxicity against human breast cancer cells (MCF-7) compared to their non-fluorinated analogs, suggesting a promising avenue for further research into this compound's anticancer properties .

Antimicrobial Activity

Compounds similar to this compound have also been investigated for their antimicrobial properties. The presence of halogens often enhances the lipophilicity of compounds, allowing for better membrane penetration.

- In Vitro Studies : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.

- SAR Insights : The introduction of electron-withdrawing groups like trifluoromethyl has been correlated with increased antimicrobial efficacy, supporting the hypothesis that structural modifications can optimize biological activity .

Synthesis

The synthesis of this compound has been achieved through various methods, including:

- Cobalt-Catalyzed Reactions : Utilizing cobalt catalysts for cycloaddition reactions has proven effective in forming trifluoromethylated compounds from nitriles and other precursors .

- Reagents Used : Common reagents include brominating agents and trifluoromethyl sources like trifluoromethylsilane, which facilitate the introduction of these functional groups into the phenyl ring.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Question

- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (Xn/Xi hazard classification) .

- Waste Disposal : Treat as halogenated waste; avoid incineration without scrubbers to prevent HF/Br emissions .

What are its applications in the synthesis of complex organic molecules?

Advanced Research Question

The compound serves as:

- Building Block : For pharmaceuticals (e.g., trifluoromethylated analogs of chlorpheniramine) via nucleophilic substitution at the bromine site .

- Ligand Precursor : Conversion to boronic acids (e.g., 2-Bromo-4-(trifluoromethyl)phenylboronic acid) for Suzuki-Miyaura couplings .

- Polymer Synthesis : Incorporation into molecularly imprinted polymers (MIPs) for chiral separations .

How do molecular dynamics simulations aid in understanding its reactivity?

Advanced Research Question

Simulations predict:

- Solvent Interactions : Acetonitrile solvation shells stabilize the nitrile group, affecting reaction kinetics .

- Thermal Stability : Degradation pathways (e.g., C-Br bond cleavage) under elevated temperatures .

- Nonlinear Optical (NLO) Properties : Polarizability analysis for optoelectronic applications using hyperpolarizability calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.